N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-cyclopropylethanediamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-cyclopropyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O4/c25-18-3-1-2-4-19(18)28-9-11-29(12-10-28)20(14-26-23(30)24(31)27-17-6-7-17)16-5-8-21-22(13-16)33-15-32-21/h1-5,8,13,17,20H,6-7,9-12,14-15H2,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDODIQVWFHNCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-cyclopropylethanediamide, referred to as compound 1, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. The following sections explore its structural characteristics, proposed mechanisms of action, and relevant biological studies.
Structural Characteristics
Compound 1 is characterized by several key structural features:
- Benzodioxole moiety : This functional group is often associated with various pharmacological effects, including anti-inflammatory and anticancer properties.
- Piperazine ring : Known for its versatility in drug design, piperazine derivatives are frequently explored for their interactions with neurotransmitter receptors.
- Cyclopropyl group : This small cyclic structure can enhance the binding affinity of compounds to biological targets.
The combination of these elements suggests a multifaceted interaction profile with potential therapeutic applications.
While specific biological activity data for compound 1 is limited, its structural components indicate potential interactions with various biological targets. The benzodioxole and piperazine groups are known to influence neurotransmitter systems and may modulate signaling pathways involved in:
- Neurotransmission : Through interactions with serotonin and dopamine receptors.
- Cell proliferation : Potential inhibition of pathways related to cancer growth.
Anticancer Properties
Research indicates that compounds similar to compound 1 exhibit significant anticancer activity. For instance, studies on related piperazine derivatives have shown promising results in inhibiting cell proliferation across various tumor cell lines (e.g., MDA-MB 231, HCT 116) . The unique combination of functional groups in compound 1 may lead to novel therapeutic properties that warrant further investigation.
Antimicrobial Activity
Compounds featuring similar structural motifs have also been evaluated for antimicrobial properties. For example, derivatives containing benzodioxole have demonstrated activity against a range of microbial pathogens . Although direct studies on compound 1 are lacking, its structural analogs suggest potential efficacy in this area.
Case Studies and Research Findings
A detailed examination of the literature reveals insights into the biological activity of structurally related compounds:
These studies highlight the importance of structural modifications in enhancing biological activity and provide a framework for future research on compound 1.
Future Directions
Given the promising structural features and preliminary findings related to similar compounds, future research on this compound should focus on:
- In vitro and in vivo studies : To evaluate the pharmacological effects and mechanisms of action.
- Structure-activity relationship (SAR) analysis : To identify critical components responsible for biological activity.
- Target identification studies : To elucidate specific receptors or enzymes interacting with the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues from Literature
Key structural analogues and their properties are summarized below:
Key Differences and Implications
Benzodioxole vs. Indole/Imidazole Scaffolds: The benzodioxole group in the target compound may confer greater metabolic stability compared to the indole or imidazole rings in analogues .
Piperazine Substitution Patterns: Fluorophenyl-piperazine in the target compound likely enhances selectivity for serotonin or dopamine receptors compared to bulkier substituents (e.g., chloro-trifluoromethylbenzoyl in 8b ). The 2-fluorophenyl group may reduce off-target interactions compared to non-fluorinated arylpiperazines .
Pharmacological and Computational Comparisons
Physicochemical Properties
- Solubility and Permeability : The cyclopropylethanediamide group may reduce solubility compared to acetamide derivatives (e.g., 8c ) but improve membrane permeability due to decreased polarity.
- Thermal Stability : High melting points in piperazine-acetamide analogues (e.g., 8b: 241°C ) suggest that the target compound’s thermal stability is comparable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
